molecular formula C10H7BrN2O3 B11797380 Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B11797380
M. Wt: 283.08 g/mol
InChI Key: XCCTWZQBPHSZTQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a brominated pyrido[1,2-a]pyrimidine derivative featuring a methyl ester group at position 3 and a ketone at position 2. The methyl ester group likely influences solubility and metabolic stability compared to bulkier esters.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-4-12-8-3-2-6(11)5-13(8)9(7)14/h2-5H,1H3

InChI Key

XCCTWZQBPHSZTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CN2C1=O)Br

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with similar compounds:

Compound Name CAS RN Molecular Formula MW (g/mol) Substituents logP Key Properties
This compound* C₁₀H₇BrN₂O₃ 283.08 7-Br, 3-COOCH₃ ~1.2† Hypothetical; inferred from ethyl analog
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 16867-56-4 C₁₁H₉BrN₂O₃ 297.10 7-Br, 3-COOCH₂CH₃ 97% purity; research use
Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 64405-35-2 C₁₂H₁₆N₂O₃ 236.27 7-CH₃, 3-COOCH₂CH₃ 0.71 Higher lipophilicity
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₇H₁₅F₂N₃O₂ 331.32 7-CH₃, 3-COOCH₂CH₃, 2-aryl 77% yield; antimicrobial activity

*Note: The methyl ester derivative is hypothetical; data extrapolated from ethyl analogs. †Estimated logP using fragment-based methods.

Key Observations:
  • Bromine vs. Methyl Substituents : The bromine atom in the target compound increases molecular weight and polarizability compared to the methyl-substituted analog (236.27 vs. 283.08 g/mol). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making it a candidate for Suzuki-Miyaura coupling .
  • Ethyl esters (e.g., 64405-35-2) exhibit a logP of 0.71, while methyl analogs are predicted to have higher hydrophilicity .
  • Biological Relevance : Ethyl esters with trifluoromethyl or difluorophenyl substituents (e.g., 2a, 2c in ) demonstrate enhanced bioactivity, suggesting bromine’s role in modulating target binding or metabolic stability.

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